molecular formula C19H30N4O B12970026 N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide

Cat. No.: B12970026
M. Wt: 330.5 g/mol
InChI Key: MQLLMXDXBHGDBD-UHFFFAOYSA-N
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Description

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring, a prop-2-ynyl group, and a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyrimidine with propargyl bromide to form an intermediate, which is then coupled with dodecanoic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like flash chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the prop-2-ynyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and coatings

Mechanism of Action

The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the prop-2-ynyl group may participate in covalent modifications of target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • N-(prop-2-yn-1-yl)pyridin-2-amines
  • N-(prop-2-yn-1-yl)-o-phenylenediamines
  • N-(penta-2,4-diyn-1-yl)-o-phenylenediamines

Uniqueness: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is unique due to its specific combination of a pyrimidine ring, a prop-2-ynyl group, and a long dodecanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H30N4O

Molecular Weight

330.5 g/mol

IUPAC Name

N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]dodecanamide

InChI

InChI=1S/C19H30N4O/c1-2-3-4-5-6-7-8-9-10-13-18(24)21-14-11-12-17-15-22-19(20)23-16-17/h15-16H,2-10,13-14H2,1H3,(H,21,24)(H2,20,22,23)

InChI Key

MQLLMXDXBHGDBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC#CC1=CN=C(N=C1)N

Origin of Product

United States

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